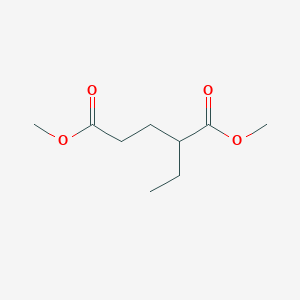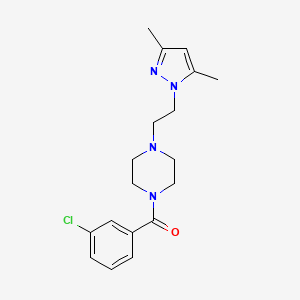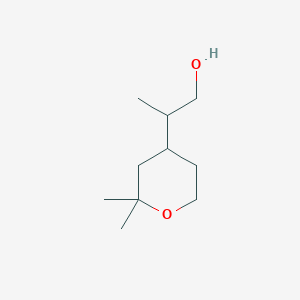
2-Ethylglutaric acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylglutaric acid dimethyl ester is an organic compound with the molecular formula C10H18O4 It is a diester derived from 2-ethylpentanedioic acid
Applications De Recherche Scientifique
2-Ethylglutaric acid dimethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be a precursor for the synthesis of pharmaceutical compounds.
Polymer Chemistry: It is used in the production of certain polymers and resins.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals.
Mécanisme D'action
Target of Action
It is known that similar compounds such as monomethyl fumarate (mmf), the hydrolysis product of dimethyl fumarate (dmf), act as a ligand to the fatty acid receptor gpr109a found in the lysosomes of immune cells
Mode of Action
Based on the action of similar compounds, it can be hypothesized that it may interact with its targets through a process known as michael addition to thiols . This process involves the addition of a nucleophile, in this case, the compound, to an α,β-unsaturated carbonyl compound, which could be a target protein. This interaction may result in changes to the target protein’s function, potentially leading to downstream effects.
Biochemical Pathways
The specific biochemical pathways affected by 2-Ethylglutaric acid dimethyl ester are currently unknown. Given the potential target of action (gpr109a), it is plausible that the compound could influence pathways related to immune response and inflammation, as gpr109a has been implicated in these processes .
Result of Action
If it acts similarly to related compounds, it may have immunomodulatory effects, potentially influencing the activity of immune cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylglutaric acid dimethyl ester can be synthesized through the esterification of 2-ethylpentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of dimethyl 2-ethylpentanedioate may involve continuous esterification processes where 2-ethylpentanedioic acid and methanol are fed into a reactor with an acid catalyst. The product is then purified through distillation to obtain the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylglutaric acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, it can be hydrolyzed back to 2-ethylpentanedioic acid and methanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-ethylpentanedioic acid and methanol.
Reduction: 2-ethylpentanediol.
Substitution: Various substituted esters or amides.
Comparaison Avec Des Composés Similaires
- Dimethyl 2-methylpentanedioate
- Dimethyl 2-methylenepentanedioate
- Dimethyl 2-methylglutarate
Comparison: 2-Ethylglutaric acid dimethyl ester is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its methyl-substituted counterparts. This difference can make it more suitable for specific applications where the ethyl group provides a desired effect.
Propriétés
IUPAC Name |
dimethyl 2-ethylpentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-7(9(11)13-3)5-6-8(10)12-2/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUQNPLMHJIJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine;hydrochloride](/img/structure/B2451862.png)

![4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2451866.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2451867.png)



![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2451874.png)

![methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2451877.png)

![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)
![1-benzyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B2451882.png)

